3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride
Overview
Description
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2.2ClH. It is a derivative of benzene, where the benzene ring is substituted with a trifluoromethyl group and two amino groups at the 1 and 2 positions. This compound is often used in pharmaceutical and chemical research due to its unique properties and reactivity .
Preparation Methods
The synthesis of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Trifluoromethyl-nitrobenzene.
Reduction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride.
Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.
Scientific Research Applications
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The amino groups can form hydrogen bonds with active site residues, modulating the activity of the target proteins .
Comparison with Similar Compounds
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride can be compared with other similar compounds such as:
3-Trifluoromethyl-benzene-1,4-diamine: This compound has amino groups at the 1 and 4 positions, leading to different reactivity and applications.
3-Trifluoromethyl-benzene-1,3-diamine: The amino groups are at the 1 and 3 positions, which also affects its chemical behavior and uses.
3-Trifluoromethyl-aniline: This compound has a single amino group, making it less reactive in certain types of reactions.
The unique positioning of the amino groups in this compound makes it particularly useful in specific synthetic and research applications.
Biological Activity
Overview
3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride (C7H7F3N2·2HCl) is a specialized organic compound notable for its unique trifluoromethyl and amino group substitutions. This compound is primarily utilized in pharmaceutical and chemical research due to its potential biological activities and reactivity profiles. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug synthesis and other applications.
Chemical Structure and Properties
- Molecular Formula : C7H7F3N2·2HCl
- Molecular Weight : 249.06 g/mol
- Appearance : Off-white solid
- Purity : Typically around 97%
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate biological membranes, allowing it to modulate biochemical pathways effectively. The amino groups can form hydrogen bonds with active site residues, influencing the activity of target proteins.
Enzyme Interactions
The compound has been employed in studies investigating enzyme interactions. Its structure allows it to act as a probe in biochemical assays, facilitating the understanding of enzyme mechanisms and substrate specificity. Research indicates that compounds with similar structures often exhibit significant biological properties, including antimicrobial and anticancer activities .
Pharmaceutical Development
In pharmacology, this compound serves as an intermediate in synthesizing various biologically active molecules. The trifluoromethyl group is particularly beneficial for enhancing the bioavailability and metabolic stability of pharmaceuticals.
Comparative Biological Activity Data
To understand the potential biological activity of this compound, it is useful to compare it with related compounds. The following table summarizes key features and activities of structurally similar compounds:
Compound Name | Structure Features | Unique Aspects | Reported Biological Activity |
---|---|---|---|
3-(Trifluoromethyl)benzene-1,2-diol | Hydroxyl groups instead of amines | Different reactivity due to hydroxyls | Moderate antibacterial activity reported |
4-(Trifluoromethyl)aniline | Para-substituted aniline | Different substitution pattern affects properties | Antimicrobial activity noted |
3-(Trifluoromethyl)benzene-1,4-diamine | Two amines at different positions | Unique reactivity profile compared to ortho-substituted analogs | Significant anticancer properties observed |
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various amine-containing compounds on specific enzymes related to cancer progression. While direct data on this compound was limited, similar compounds demonstrated significant inhibition of lysyl oxidase (LOX), an enzyme implicated in tumor metastasis. The presence of the trifluoromethyl group was found to enhance binding affinity .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzene derivatives. Compounds structurally related to this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific results for this compound were not detailed, the trends suggest potential efficacy in antimicrobial applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzene-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)4-2-1-3-5(11)6(4)12;;/h1-3H,11-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYJOLALAMWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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